
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene is an organic compound that features a naphthalene core substituted with a fluorophenylsulfonyl group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dehalogenated derivatives.
科学的研究の応用
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical studies.
作用機序
The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
4-((4-Fluorophenyl)sulfonyl)morpholine: This compound shares the fluorophenylsulfonyl group but has a different core structure.
4-((4-Fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl: Another compound with a similar sulfonyl group but different ring systems.
Uniqueness
4-((4-Fluorophenyl)sulfonyl)-7-iodo-1,2-dihydronaphthalene is unique due to its combination of a naphthalene core with both a fluorophenylsulfonyl group and an iodine atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C16H12FIO2S |
|---|---|
分子量 |
414.2 g/mol |
IUPAC名 |
4-(4-fluorophenyl)sulfonyl-7-iodo-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H12FIO2S/c17-12-4-7-14(8-5-12)21(19,20)16-3-1-2-11-10-13(18)6-9-15(11)16/h3-10H,1-2H2 |
InChIキー |
WGVISBJKUVPNIA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)I)C(=C1)S(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
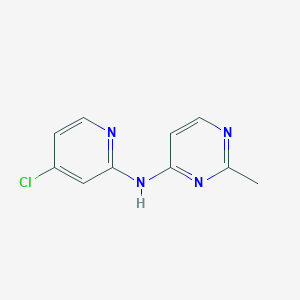
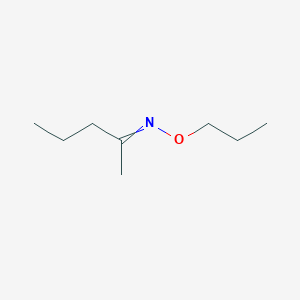

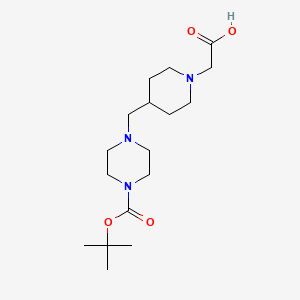
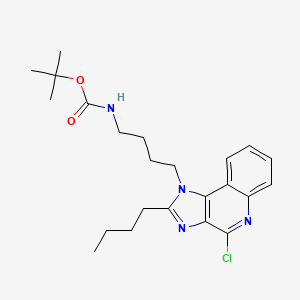
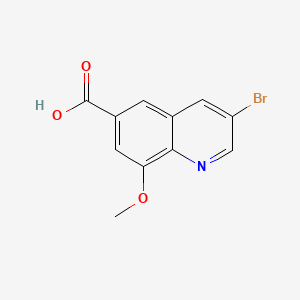


![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
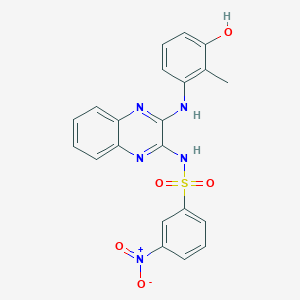
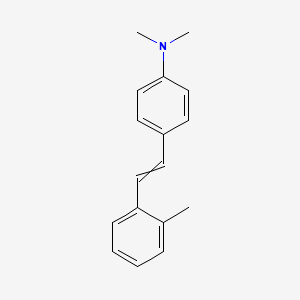
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
